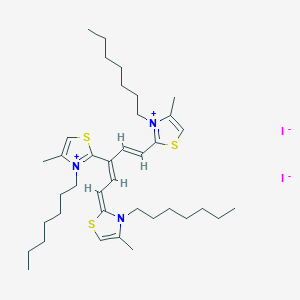
Photosensitizer 101 iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Photosensitizer 101 iodide is a compound used in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light irradiation. These ROS can effectively destroy cells, making photosensitizers valuable in treating various medical conditions, including cancer and microbial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of photosensitizer 101 iodide typically involves the iodination of a precursor molecule. This process can be achieved through electrophilic substitution reactions where iodine is introduced into the molecular structure. Common reagents used in this process include iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .
Industrial Production Methods: Industrial production of this compound involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Photosensitizer 101 iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its photophysical properties.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation states of the compound, while substitution reactions can yield derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Photosensitizer 101 iodide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of photosensitizer 101 iodide involves the absorption of light, leading to an excited singlet state. This state undergoes intersystem crossing to form an excited triplet state, which can transfer energy to molecular oxygen (O2) to produce singlet oxygen (^1O2) or other ROS. These ROS then interact with cellular components, causing oxidative damage and cell death .
Molecular Targets and Pathways:
Cell Membranes: ROS can cause lipid peroxidation, leading to membrane damage.
Proteins: Oxidative modifications can inactivate enzymes and structural proteins.
DNA: ROS can induce DNA damage, leading to cell cycle arrest or apoptosis.
Comparación Con Compuestos Similares
- Rose Bengal
- Methylene Blue
- Indocyanine Green
- Porphyrins
- Phthalocyanines
Propiedades
Fórmula molecular |
C38H61I2N3S3 |
|---|---|
Peso molecular |
909.9 g/mol |
Nombre IUPAC |
(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide |
InChI |
InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
BHSBKKSKODCAAS-UHFFFAOYSA-L |
SMILES isomérico |
CCCCCCCN\1C(=CS/C1=C/C=C(/C=C/C2=[N+](C(=CS2)C)CCCCCCC)\C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
SMILES canónico |
CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















